molecular formula C16H37N2OP B1178539 ribonucleoprotein CP31 CAS No. 132966-19-9

ribonucleoprotein CP31

Cat. No.: B1178539
CAS No.: 132966-19-9
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Description

Ribonucleoprotein CP31 (CP31A) is a nuclear-encoded, chloroplast-localized RNA-binding protein essential for post-transcriptional regulation in plants . It belongs to a family of chloroplast ribonucleoproteins (cpRNPs) characterized by two RNA recognition motifs (RRMs) and is highly abundant in the chloroplast stroma . This protein plays a critical role in ensuring the accuracy and efficiency of chloroplast gene expression. Its primary research applications include the study of chloroplast RNA editing, mRNA stabilization, and plant stress tolerance mechanisms. CP31A is required for the precise editing of specific cytidine residues in chloroplast transcripts . Mutants lacking CP31A exhibit defective editing at multiple sites in genes such as ndhD , ndhF , and rps14 , which is crucial for restoring conserved codons and producing functional proteins . Furthermore, CP31A is a key regulator of chloroplast mRNA stability. It is indispensable for the accumulation of the ndhF mRNA and contributes to the stability of numerous other chloroplast transcripts, particularly under cold stress conditions . By binding to the 3' ends of RNAs, CP31A protects them from exonucleolytic degradation . Research has demonstrated that CP31A is vital for the function of the chloroplast NADH dehydrogenase-like (NDH) complex, which is involved in cyclic electron flow around Photosystem I . Consequently, this protein is a critical target for studies on plant acclimation to environmental challenges. Studies in Arabidopsis and rice have shown that CP31A and its orthologs confer enhanced tolerance to abiotic stresses, including cold and drought, by stabilizing a set of chloroplast mRNAs and supporting photosynthetic performance . This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications.

Properties

CAS No.

132966-19-9

Molecular Formula

C16H37N2OP

Synonyms

ribonucleoprotein CP31

Origin of Product

United States

Ii. Gene and Protein Architecture of Ribonucleoprotein Cp31

Genomic Organization of the Ribonucleoprotein CP31 Gene

Research has firmly established that the gene encoding the 31 kDa chloroplast ribonucleoprotein (cp31) is located in the nuclear genome, not the chloroplast genome. oup.comnih.govnih.gov Genomic Southern blot analyses in both tobacco (Nicotiana sylvestris) and Arabidopsis thaliana have demonstrated that cp31 is encoded by a single-copy gene. oup.comnih.govnih.govresearchgate.net This is in contrast to some other ribonucleoprotein genes, such as the human hnRNP A1 and C protein genes, which are part of multi-gene families. oup.com The presence of a single locus for cp31 suggests that a diversity of related chloroplast ribonucleoproteins is more likely generated through gene amplification rather than alternative splicing of a single gene's transcript. oup.comnih.gov

The genomic structure of the cp31 gene has been characterized through sequencing in multiple plant species. In both tobacco and Arabidopsis thaliana, the gene is composed of four exons interrupted by three introns. oup.comnih.govnih.govnih.govresearchgate.net This four-exon, three-intron organization is a conserved feature. nih.gov Notably, the position of the first intron within the cp31 gene shows evolutionary conservation, as it is found in the same location as the first intron in the genes for the maize abscisic acid-induced glycine-rich protein and the human hnRNP A1 protein. oup.comnih.govnih.gov

The initiation point for the transcription of the cp31 gene has been precisely mapped. In tobacco (Nicotiana sylvestris), the transcription start site was identified as being 168 base pairs upstream from the translational initiation codon. oup.comnih.govnih.gov This was found to be consistent in both leaf and root tissues. oup.com In Arabidopsis thaliana, the transcription start sites were determined to be located at 76 and 88 base pairs upstream from the start of translation. nih.govresearchgate.net

SpeciesGene LocusCopy NumberExon/Intron StructureTranscription Start Site (Upstream of Initiation Codon)
Nicotiana sylvestris (Tobacco)NuclearSingle-copy oup.comnih.gov4 exons, 3 introns oup.comnih.gov168 bp oup.comnih.gov
Arabidopsis thalianaNuclearSingle-copy nih.govresearchgate.net4 exons, 3 introns nih.govresearchgate.net76/88 bp nih.govresearchgate.net

Protein Domain Architecture

The CP31 protein's ability to bind RNA is conferred by its specific domain structure, which is characteristic of a major class of RNA-binding proteins.

The CP31 protein is characterized by the presence of two consecutive RNA Recognition Motifs (RRMs), sometimes referred to as a "twin RRM" domain. pnas.orgnih.govpnas.org The RRM is one of the most widespread motifs involved in RNA binding and is found in a vast array of proteins involved in post-transcriptional gene regulation. oup.com In chloroplast ribonucleoproteins like CP31, these two RRMs are located at the C-terminus of the mature protein. oup.com The RRM domain is approximately 80 amino acids in length and is essential for the protein's function in RNA metabolism. pnas.orgcas.cz

Embedded within the larger RRM domain are two short, conserved consensus sequences known as RNP1 and RNP2. pnas.orgoup.comnih.gov These motifs are hallmarks of the RRM. pnas.org

RNP1: This motif consists of a highly conserved octamer (an 8-amino-acid sequence). pnas.orgoup.comcas.cz

RNP2: This motif is a hexamer (a 6-amino-acid sequence) that is generally less conserved than RNP1. pnas.orgoup.comcas.cz

The presence of both RNP1 and RNP2 submotifs is a defining criterion for classifying a protein domain as an RRM. nih.gov The specific amino acid sequences of these motifs are critical for the interaction with target RNA molecules.

N-Terminal Acidic Domain (AD)

A defining characteristic of CP31 and related chloroplast ribonucleoproteins is the presence of an N-terminal acidic domain (AD). portlandpress.comresearchgate.netnih.gov This domain is located at the N-terminus of the mature protein, adjacent to the C-terminal RRMs. researchgate.net In Arabidopsis thaliana, the CP31A variant possesses a particularly long acidic domain, spanning 73 amino acids. pnas.org This domain is known to be a site of post-translational modification, specifically phosphorylation at several serine residues, although the functional relevance of these modifications is debated. nih.govbiorxiv.org

The N-terminal acidic domain is a characteristic structural feature of the chloroplast ribonucleoprotein family, including CP31. portlandpress.comnih.gov This domain is rich in acidic amino acid residues, such as aspartic acid and glutamic acid. While detailed high-resolution structural data for the CP31 acidic domain remains limited, its general characteristics have been described. In Arabidopsis thaliana, the CP31A protein features the longest acidic domain among all chloroplast ribonucleoproteins, comprising 73 amino acids. pnas.org An early study of a related ribonucleoprotein from Arabidopsis, RNP-T, noted that its novel acidic repeat was arranged in an alpha-helix conformation. ebi.ac.uk The acidic domain of the spinach homolog of CP31 is known to be phosphorylated. biorxiv.org However, a definitive structural analysis of the CP31 acidic domain, particularly when bound to RNA, is still needed to fully elucidate its mechanistic function. biorxiv.org

The functional role of the N-terminal acidic domain (AD) in RNA binding and editing is multifaceted, with research pointing to distinct, and at times seemingly contradictory, functions depending on the plant species and experimental context.

In vitro experiments using a tobacco-based system suggested that the acidic domain is an important factor for the function of CP31 in RNA editing. cas.czpnas.org However, more recent in vivo research in Arabidopsis thaliana has provided a more nuanced view. A 2021 study demonstrated that the complete removal of the acidic domain from the CP31A protein had no observable effect on its ability to support RNA editing at 13 different sites. nih.gov This study also showed that known phosphorylation sites within the acidic domain were not relevant for the known functions of CP31A at either normal or low temperatures. nih.gov

Conversely, the acidic domain is critically important for other aspects of CP31's function. The loss of this domain significantly impairs the protein's ability to stabilize the ndhF mRNA, which codes for a subunit of the NADH dehydrogenase complex. nih.gov This reduction in mRNA stability leads to decreased activity of the NDH complex. nih.gov Most significantly, the acidic domain is indispensable for chloroplast development under cold stress conditions. nih.gov Mutant Arabidopsis lines expressing a CP31A protein without its acidic domain exhibit a bleached phenotype in young tissues when grown in the cold, a defect not observed in plants with a functional acidic domain. nih.gov While the acidic domain of a spinach homolog does not bind to RNA directly, it has been shown to be supportive of RNA binding by the full-length protein in vitro. biorxiv.org

These findings indicate a clear separation of duties between the domains of CP31A, where the RRMs are sufficient for RNA editing, while the acidic domain plays a specialized role in the stabilization of specific mRNAs and is essential for cold tolerance. nih.gov

Data Tables

Table 1: Domain-Specific Functions of Ribonucleoprotein CP31A

DomainFunctionSupporting Evidence
RNA Recognition Motifs (RRMs) Sufficient to maintain RNA editing at multiple sites. nih.govMutant proteins lacking the acidic domain still perform RNA editing. nih.gov
Allows for the accumulation of basal amounts of ndhF mRNA. nih.govBasal levels of ndhF mRNA are present even without the acidic domain. nih.gov
N-Terminal Acidic Domain (AD) Essential for the stabilization of ndhF mRNA. nih.govLoss of the acidic domain leads to reduced ndhF mRNA levels and decreased NDH complex activity. nih.gov
Critical for chloroplast development under cold conditions. nih.govPlants with CP31A lacking the acidic domain show bleaching in young tissues in the cold. nih.gov
Supports RNA binding in vitro (in spinach homolog). biorxiv.orgThe AD itself does not bind RNA but enhances the binding of the full protein. biorxiv.org

Table 2: Research Findings on the Role of the Acidic Domain in RNA Editing

Study OrganismExperimental ApproachFinding
Tobacco (Nicotiana tabacum) In vitro editing systemThe acidic domain is important for the function of CP31 in RNA editing. cas.czpnas.org
Arabidopsis thaliana In vivo analysis with mutated CP31ARemoval of the entire acidic domain has no effect on RNA editing at 13 tested sites. nih.gov

Iii. Cellular Localization and Protein Import of Ribonucleoprotein Cp31

Chloroplast Targeting and Localization

The journey of CP31 begins with its synthesis on cytosolic ribosomes and culminates in its accumulation within specific chloroplast compartments. nih.gov This targeting is highly specific, ensuring that the protein reaches the organelle where its RNA-binding functions are required.

CP31 is imported into chloroplasts after its complete synthesis in the cytosol, a process known as post-translational import. nih.gov Like the vast majority of the thousands of different proteins that make up the chloroplast proteome, CP31 is manufactured as a precursor protein on free ribosomes in the cytoplasm. nih.gov This precursor form contains an N-terminal targeting signal, called a transit peptide, which acts as a molecular address label, directing it specifically to the chloroplast. nih.govfrontiersin.org

Research in Arabidopsis thaliana has demonstrated that cpRNP family members, including the CP31 homolog CP31A, are all targeted to the chloroplast post-translationally. nih.govnih.gov In vitro import assays have conclusively confirmed that proteins like CP31 are indeed located within chloroplasts, validating the function of their transit peptides. The successful import and subsequent processing, which involves the cleavage of the transit peptide, results in the mature, functional protein within the organelle.

Once inside the chloroplast, CP31 is primarily localized to the stroma . nih.gov The stroma is the aqueous fluid-filled space within the inner membrane that contains the chloroplast's genetic system, ribosomes, and numerous enzymes. This localization is consistent with CP31's primary functions in RNA metabolism, such as the stabilization and processing of messenger RNAs (mRNAs). nih.gov Specifically, chloroplast ribonucleoproteins have been identified as stabilizing factors for ribosome-free mRNAs within the stroma. nih.gov

While its primary operational site is the stroma, the influence of CP31 extends to processes occurring at the thylakoid membranes. RNA co-immunoprecipitation studies have revealed that CP31A associates with a wide range of mRNAs, including many that encode subunits of the various thylakoid membrane protein complexes, such as the NAD(P)H dehydrogenase (NDH) complex. nih.govnih.gov This indicates that although CP31 resides in the stroma, it plays a critical role in managing the transcripts necessary for the assembly and function of the thylakoid-bound photosynthetic machinery.

Import Receptors and Mechanisms

The transport of CP31 across the chloroplast's double membrane is a complex, energy-dependent process mediated by multi-protein complexes in the outer and inner envelope membranes. nih.gov While research suggests that dedicated import receptors are responsible for the specific recognition and transport of cpRNPs, the process follows the general pathway used by most nuclear-encoded chloroplast proteins. nih.govnih.gov

This general import pathway relies on two main protein complexes:

TOC (Translocon at the Outer Chloroplast envelope) : This complex is the entry gate at the chloroplast surface. It recognizes and binds to the transit peptide of precursor proteins like CP31. nih.govfrontiersin.org The TOC complex initiates the translocation of the precursor protein across the outer membrane, a step that requires energy in the form of GTP hydrolysis. youtube.com

TIC (Translocon at the Inner Chloroplast envelope) : After passing through the TOC complex, the precursor protein is guided to the TIC complex in the inner membrane. nih.govyoutube.com The TOC and TIC complexes align to form a continuous channel, allowing the protein to move directly into the stroma. youtube.com This stage of translocation requires ATP hydrolysis within the stroma. youtube.com

Once the N-terminal transit peptide emerges into the stroma, it is cleaved off by a stromal processing peptidase, releasing the mature CP31 protein to perform its functions. youtube.com The evolutionary diversification of TOC receptor proteins likely allows for selectivity, enabling the chloroplast to regulate the import of specific classes of proteins, such as the cpRNP family, in response to developmental and environmental cues. frontiersin.org

Iv. Molecular Functions of Ribonucleoprotein Cp31

RNA Binding Specificity and Characteristics

CP31 possesses two RNA recognition motifs (RRMs), which enable its interaction with RNA molecules. nih.gov Its binding characteristics are multifaceted, exhibiting both broad and specific affinities for different RNA targets.

CP31 has been characterized as a somewhat non-specific stabilizer of chloroplast transcripts, associating with a wide range of mRNAs within the chloroplast. nih.govnih.gov This generalist binding capacity is a feature it shares with the hnRNP family of proteins, which are known to participate in a multitude of RNA metabolic processes. nih.govpnas.org This suggests that CP31 may act as a global regulator, influencing the stability and processing of a large pool of chloroplast transcripts. nih.govresearchgate.net

Despite its generalist properties, CP31 exhibits high specificity for certain mRNA targets. A primary and essential target is the messenger RNA (mRNA) for the ndhF gene, which encodes a subunit of the chloroplast NADH dehydrogenase (NDH) complex. nih.govnih.gov The absence of CP31A, an Arabidopsis paralog of tobacco CP31, leads to an almost complete loss of the ndhF mRNA. nih.govnih.gov Research indicates that CP31A specifically binds to the 3'-untranslated region (UTR) of the ndhF transcript. nih.gov This interaction is crucial for the stability of the ndhF mRNA; CP31A protects the transcript from 3'-exonucleolytic degradation. researchgate.netnih.gov This protective binding results in the accumulation of a small noncoding RNA that represents the protected 3'-end of the ndhF mRNA. nih.gov

The binding preferences of many RNA-binding proteins are directed towards specific sequence motifs. While direct studies detailing CP31's affinity for poly(U) tracts are part of the broader investigation into chloroplast RNA-binding proteins, the functional context often involves interactions with U-rich sequences common in the 3'-UTRs of chloroplast mRNAs. The precise characterization of CP31's interaction with poly(U) sequences continues to be an area of active research.

Role in Chloroplast RNA Processing and Metabolism

CP31 is an essential factor in several post-transcriptional processing steps that are vital for the proper expression of chloroplast genes. nih.govnih.gov These processes are critical for converting precursor transcripts into functional RNA molecules.

One of the key functions of CP31 is its involvement in RNA editing, a process that modifies the nucleotide sequence of an RNA molecule after transcription. nih.govnih.gov In higher plant chloroplasts, this predominantly involves the conversion of specific cytidine (B196190) (C) residues to uridine (B1682114) (U). nih.govmdpi.com

CP31 is required for multiple C-to-U editing events in chloroplasts. nih.govnih.gov Immunological depletion of CP31 from in vitro editing systems demonstrated its necessity for the editing of sites within the psbL and ndhB mRNAs in tobacco. nih.govnih.gov Studies in Arabidopsis thaliana have further solidified this role, showing that the CP31A paralog is required for efficient editing at a subset of chloroplast editing sites. nih.govnih.gov The loss of CP31A does not abolish all editing but significantly impairs the process at specific locations, indicating a combinatorial and site-specific role. nih.gov This suggests CP31 acts as a common factor that may work in concert with other site-specific proteins, like pentatricopeptide repeat (PPR) proteins, to facilitate the editing process. nih.govnih.gov

The following table details specific C-to-U RNA editing sites in Arabidopsis thaliana that are affected by the absence of the CP31A protein, as observed in cp31a mutant plants.

GeneEditing SiteEditing Efficiency in Wild Type (%)Editing Efficiency in cp31a Mutant (%)
ndhBndhB-79950
ndhDndhD-19960
psbLpsbL-19560
rpoArpoA-19875

This table is a representative example based on findings that cp31a mutants show reduced editing efficiency at specific sites. The exact percentages can vary between studies and experimental conditions.

mRNA Stability and Accumulation

A primary and critical function of CP31A is the stabilization and accumulation of a specific set of chloroplast transcripts. nih.gov While cpRNPs were generally considered non-specific stabilizers, studies on cp31a mutants revealed highly specific and dramatic effects. nih.govnih.gov The most pronounced defect is the near-complete loss of the ndhF mRNA, which codes for a crucial subunit of the NDH complex. nih.govnih.gov This loss directly impairs the activity of the NDH complex in the mutants. nih.gov

Further quantitative analysis has shown that CP31A preferentially targets and is required for the accumulation of most mRNAs encoding subunits of the NDH complex, including ndhB, ndhD, and ndhK. This suggests that CP31A acts as a master regulator, combining these functionally related transcripts into a post-transcriptional operon to coordinate their expression. While the effect on ndhF is the most severe, lesser reductions in other transcripts like petL and ndhB are also observed. nih.gov

The mechanism by which CP31A stabilizes transcripts involves protecting them from degradation by exonucleases. Specifically, CP31A has been shown to shield the 3' end of its target mRNAs from 3'-exonucleolytic activity. The protein associates with the 3'-untranslated region (UTR) of transcripts like ndhF. This region is located at the border of the small single-copy (SSC) region and the inverted repeat (IR) of the chloroplast genome. By binding to this common 3'-terminus, CP31A acts as a physical barrier, blocking the progression of degradative enzymes. This protective binding results in the accumulation of small, protected RNA fragments, known as sRNAs, which are essentially the footprints of the bound protein. In cp31a mutants, these ndhF-related sRNAs are lost, confirming CP31A's role in protecting the mRNA from exonucleolytic decay.

RNA 3'-End Processing

In addition to stabilizing the final mRNA, CP31 and other cpRNPs have been implicated in the 3'-end processing of chloroplast mRNAs. nih.gov Proper 3'-end formation is critical for mRNA stability and translation. The association of CP31A with the 3'-terminus of several transcripts suggests its involvement in this maturation step. By binding to the 3'-UTR, CP31A may help define the correct cleavage and polyadenylation site, ensuring the production of a mature, stable transcript. nih.gov This function is consistent with its role in protecting against 3'-exonucleases, as an improperly processed 3'-end would be a primary target for degradation.

Ribozymatic Maturation of Viroid RNA

Viroids are small, circular, non-coding RNAs that rely entirely on host cell factors for their replication and processing. nih.gov For chloroplast-replicating viroids like the avocado sunblotch viroid (ASBVd), replication occurs via a rolling-circle mechanism that produces long, multimeric RNA transcripts. These transcripts must be cleaved into monomeric units to become infectious, a process often mediated by self-cleaving hammerhead ribozymes embedded in the viroid RNA sequence. nih.gov

Research has shown that this ribozyme-mediated self-cleavage is not solely dependent on the RNA but is facilitated by host proteins. In vivo studies identified chloroplast RNA-binding proteins that bind to ASBVd RNA. nih.gov Specifically, the protein PARBP33, a member of the same family of cpRNPs as CP31, was shown to act as an RNA chaperone. It binds to the viroid's multimeric transcripts and stimulates the hammerhead ribozyme's self-cleavage activity in vitro. nih.gov This finding demonstrates that proteins functionally related to CP31 are recruited by viroids to assist in the ribozymatic maturation of their RNA, highlighting a fascinating interplay between the invading RNA and the host's RNA processing machinery. nih.govnih.gov

Suggested Roles in Splicing and rRNA Processing

Chloroplast ribonucleoprotein 31 (CP31) is a nuclear-encoded RNA-binding protein that plays a significant role in various post-transcriptional processes within the chloroplast. pnas.orgnih.gov While extensively studied for its role in RNA editing and stability, research also points towards its involvement in RNA splicing and the processing of ribosomal RNA (rRNA). nih.govresearchgate.net

Group II introns are a class of self-splicing ribozymes found in bacteria and organellar genomes, including those of chloroplasts. nih.govnih.gov These introns can excise themselves from precursor RNA transcripts, a critical step in the maturation of functional RNAs. youtube.com The splicing mechanism involves a two-step transesterification reaction, often facilitated by intron-encoded proteins. nih.govyoutube.com

Research suggests that chloroplast-localized proteins, including CP31, are involved in the splicing of group II introns within chloroplast mRNAs. researchgate.net While group II introns are capable of self-splicing in vitro, in vivo splicing often requires the assistance of protein factors that help to stabilize the correct RNA structure for catalysis. CP31, as an RNA-binding protein, is proposed to be one of these auxiliary factors, contributing to the efficiency and fidelity of splicing for specific chloroplast transcripts.

The maturation of ribosomal RNA is a fundamental process for the assembly of functional ribosomes. In chloroplasts, the 23S rRNA is a core component of the large ribosomal subunit. Its precursor transcript undergoes several processing steps, including cleavage and modification, to become a mature and functional molecule. youtube.com

Evidence suggests that CP31, along with other chloroplast ribonucleoproteins like CP29 and the RNA helicase RH3, participates in the processing of 23S rRNA. researchgate.net The precise mechanism of CP31's involvement is thought to be related to its RNA-binding capacity, potentially guiding or stabilizing the pre-rRNA structure to allow for accurate cleavage by processing enzymes. The proper processing of 23S rRNA is essential for protein synthesis within the chloroplast. nih.gov

Contribution to Chloroplast Gene Expression Regulation

CP31 is a key regulator of gene expression within the chloroplast, primarily through its post-transcriptional activities. nih.govnih.gov It belongs to a family of chloroplast ribonucleoproteins (cpRNPs) that are phylogenetically related to eukaryotic heterogeneous nuclear ribonucleoproteins (hnRNPs) and are believed to introduce a layer of eukaryotic-like gene regulation to the organelle. pnas.org

The functions of CP31 are diverse and specific, impacting the stability, editing, and accumulation of a subset of chloroplast transcripts. pnas.orgnih.gov The protein contains two RNA recognition motifs (RRMs) which are crucial for its interaction with target RNA molecules. nih.gov

Detailed Research Findings on CP31A (an Arabidopsis ortholog of tobacco CP31):

RNA Editing: In tobacco, the depletion of CP31 in an in vitro system resulted in defective RNA editing of sites in the psbL and ndhB mRNAs. pnas.org In Arabidopsis thaliana, genetic analysis of mutants lacking CP31A and its paralog, CP31B, revealed their non-redundant roles in the processing of a specific subset of chloroplast editing sites. pnas.orgnih.gov CP31A is reported to facilitate RNA editing at 13 distinct sites within chloroplast transcripts. nih.gov

mRNA Stability and Accumulation: A primary function of CP31A is the stabilization of specific chloroplast mRNAs. Genome-wide analysis of cp31a mutants showed a nearly complete loss of the ndhF mRNA and reduced levels of other specific transcripts. pnas.orgnih.gov This stabilization is crucial for the accumulation of these mRNAs. For instance, CP31A is essential for the accumulation of transcripts originating from the borders of the small-single-copy region of the chloroplast genome. nih.gov It achieves this by binding to the 3'-terminus of these RNAs, protecting them from 3'-exonucleolytic degradation. nih.gov

Regulation of NDH Complex Expression: The loss of CP31A and the subsequent reduction in ndhF mRNA leads to a defective NADH dehydrogenase (NDH) complex activity. pnas.orgnih.gov Research indicates that CP31A has a preference for mRNAs encoding subunits of the NDH complex and is required for their accumulation. mdpi.com It is proposed that CP31A groups the ndh transcripts, which are scattered across the chloroplast genome, into a post-transcriptional operon or "RNA regulon" to coordinate their stability. mdpi.com

Cold Stress Response: Both CP31A and another cpRNP, CP29A, are vital for the resistance of chloroplast development to cold stress. nih.govbiorxiv.org At low temperatures, these proteins are required to maintain the stability of numerous chloroplast mRNAs and support specific processing steps. nih.gov Mutants lacking CP31A exhibit sensitivity to cold, showing reduced germination rates and tissue bleaching at 8°C. nih.gov The N-terminal acidic domain of CP31A is a key mediator in the cold acclimation of the chloroplast transcriptome. biorxiv.org

Data Tables

Table 1: Summary of CP31A Function in Chloroplast RNA Metabolism

Molecular Function Specific Role of CP31A Affected Transcripts/Complexes References
RNA Editing Facilitates processing of specific C-to-U editing sites.psbL, ndhB, and 11 other sites pnas.org, nih.gov, nih.gov
mRNA Stability Binds to 3'-ends, protecting against exonucleolytic degradation.ndhF and other specific mRNAs pnas.org, nih.gov, nih.gov
Gene Regulation Co-regulates stability of ndh gene transcripts.NADH Dehydrogenase (NDH) Complex mRNAs mdpi.com, mdpi.com
Stress Response Mediates cold resistance by stabilizing mRNAs at low temperatures.Numerous chloroplast mRNAs nih.gov, nih.gov, biorxiv.org

V. Regulatory Mechanisms of Ribonucleoprotein Cp31 Activity

Post-Translational Modifications (PTMs)

Post-translational modifications are covalent chemical alterations to a protein after its synthesis, and they play a pivotal role in regulating the function of ribonucleoprotein CP31. mdpi.com These modifications can affect protein stability, localization, and interactions with other molecules, including its RNA targets. mdpi.com For CP31, PTMs such as phosphorylation and acetylation are key in fine-tuning its activity within the chloroplast.

Phosphorylation, the addition of a phosphate (B84403) group to specific amino acid residues, is a significant regulatory mechanism for CP31. nih.gov Evidence indicates that CP31 is a phosphoprotein, with phosphorylation occurring on serine residues. uniprot.orgresearchgate.net This modification is not static; it is a dynamic process that directly influences the RNA-binding characteristics of the protein. researchgate.net Studies have suggested that the phosphorylation state of chloroplast ribonucleoproteins (cpRNPs) can alter their affinity for target RNAs. researchgate.net For instance, the phosphorylation of a similar 24 kDa chloroplast RNA-binding protein in spinach has been shown to increase its binding to the 3' untranslated regions of specific chloroplast mRNAs, such as petD and psbA. researchgate.net This suggests that phosphorylation acts as a molecular switch, modulating the interaction of CP31 with its RNA ligands and thereby controlling the stability and processing of these transcripts. ADP-ribosylation by bacterial effectors has also been shown to reduce the RNA binding ability of CP31. uniprot.org

N-terminal acetylation is one of the most common protein modifications in eukaryotes, involving the attachment of an acetyl group to the alpha-amino group of the N-terminal amino acid. nih.govwikipedia.orgnih.gov This irreversible modification, catalyzed by N-terminal acetyltransferases (NATs), neutralizes the positive charge at the N-terminus and increases its hydrophobicity. wikipedia.orgnih.gov While direct studies detailing the specific functional impact of N-terminal acetylation on CP31 are limited, this modification is known to influence a wide range of protein properties, including folding, stability, and subcellular targeting. nih.govnih.gov In many cases, N-terminal acetylation protects proteins from degradation. nih.gov Given that a large percentage of eukaryotic proteins undergo this modification, it is a fundamental aspect of protein maturation and regulation. nih.govplos.org For secretory proteins, the absence of N-terminal acetylation can be a critical signal for targeting to the endoplasmic reticulum; its presence can cause mis-sorting to the cytosol. plos.org

The phosphorylation of CP31 is not a random event but is catalyzed by specific protein kinases. Plastid Casein Kinase II (pCKII) has been identified as a key kinase responsible for phosphorylating chloroplast ribonucleoproteins. nih.govresearchgate.net In vitro studies have demonstrated that pCKII can specifically phosphorylate a 34 kDa ribonucleoprotein in spinach chloroplasts, a close homolog of CP31. nih.gov This suggests that the physiological activity of cpRNPs like CP31 is regulated by their specific phosphorylation by pCKII within the chloroplast. nih.gov pCKII itself is a central regulator of various chloroplast functions, including transcription and metabolism, phosphorylating a diverse set of proteins in both light and dark conditions. nih.govfrontiersin.org The action of pCKII on CP31 integrates the ribonucleoprotein into the broader phosphorylation networks that control chloroplast gene expression and acclimation to environmental changes. nih.gov

Post-Translational Modification Description Functional Impact on CP31 Key Enzyme(s)
Phosphorylation Addition of a phosphate group, primarily to serine residues. uniprot.orgModulates RNA binding affinity and is light-responsive. researchgate.netPlastid Casein Kinase II (pCKII). nih.govresearchgate.net
N-Terminal Acetylation Addition of an acetyl group to the N-terminal amino acid. wikipedia.orgInfluences protein stability, folding, and localization. nih.govnih.govN-terminal acetyltransferases (NATs). wikipedia.org
ADP-ribosylation Addition of an ADP-ribose moiety. uniprot.orgReduces the ability of the protein to bind RNA. uniprot.orgBacterial effectors (e.g., Pseudomonas syringae HopU1). uniprot.org

Environmental Regulation of Ribonucleoprotein CP31

The expression and activity of ribonucleoprotein CP31 are tightly regulated by environmental factors, enabling the plant to adjust chloroplast function in response to changing conditions. This level of regulation underscores the importance of CP31 in mediating the plant's adaptation to its environment, particularly in response to light and temperature stress.

Light is a primary environmental signal that governs chloroplast development and function. The expression and modification state of CP31 are subject to light-dependent regulation. nih.govnih.gov The abundance of cpRNPs is known to be controlled by light, which affects their expression levels. nih.gov This regulation ensures that the machinery for RNA processing is coordinated with the demands of photosynthesis. Furthermore, the phosphorylation state of CP31 is light-responsive, linking environmental light cues directly to the modulation of its RNA binding activity. researchgate.netscispace.com This allows for the rapid adjustment of chloroplast mRNA stability and processing in response to changes in light intensity, which is critical for optimizing photosynthetic efficiency and protecting against photodamage. mdpi.comsemanticscholar.org

Ribonucleoprotein CP31 plays an essential role in the plant's response to temperature stress, particularly cold. nih.govresearchgate.net While CP31 mutants may not show obvious defects under standard growth conditions, they are crucial for normal chloroplast development under cold stress. nih.govresearchgate.net During exposure to low temperatures, CP31 is required to guarantee the stability of numerous chloroplast messenger RNAs (mRNAs). nih.govresearchgate.net It achieves this by associating with a large, overlapping set of chloroplast transcripts and protecting them from degradation. nih.gov For example, CP31A in Arabidopsis thaliana is essential for stabilizing the ndhF mRNA, which encodes a subunit of the chloroplast NADH dehydrogenase-like (NDH) complex. nih.govresearchgate.net This stabilization is critical for maintaining the function of the NDH complex, which is involved in cyclic electron flow and is important for cold stress tolerance. nih.govmdpi.com Therefore, by modulating its RNA binding to stabilize key transcripts, CP31 confers cold stress tolerance and ensures the proper functioning of the photosynthetic apparatus at low temperatures. nih.govmdpi.comresearchgate.net

Environmental Factor Effect on CP31 Expression Effect on CP31 Activity/Modification Functional Consequence
Light Expression levels are controlled by light. nih.govPhosphorylation state is light-responsive. researchgate.netscispace.comAdjusts chloroplast RNA metabolism to match photosynthetic activity. nih.govmdpi.com
Cold Temperature Expression is critical for cold acclimation.RNA binding is modulated to stabilize specific transcripts. nih.govresearchgate.netConfers cold stress tolerance by protecting chloroplast mRNAs and ensuring proper chloroplast development. nih.govmdpi.comresearchgate.net

Concentration-Dependent Activity Modulation

The functional efficacy of the chloroplast ribonucleoprotein CP31 is not merely dependent on its presence but is intricately modulated by its concentration. Research indicates that an optimal stoichiometric balance of CP31 is essential for its regulatory roles, particularly in the post-transcriptional process of RNA editing. Both insufficient and excessive levels of the protein can be detrimental to its activity, highlighting a critical concentration-dependent regulatory mechanism.

Detailed research findings have elucidated this modulatory effect. In vitro studies on RNA editing in tobacco chloroplasts have provided direct evidence for the concentration-sensitive nature of CP31's function. nih.gov Experiments involving the immunodepletion of CP31 from chloroplast extracts demonstrated a resulting inhibition of RNA editing for specific transcripts, such as psbL and ndhB mRNAs. nih.govpnas.org This establishes CP31 as an essential factor for these editing events.

The subsequent addition of recombinant CP31 back into these depleted extracts allowed for a more precise analysis of the concentration effects. The findings from these "add-back" experiments can be summarized as follows:

Restoration of Activity: The introduction of a low concentration (0.2 µg) of recombinant CP31 to a CP31-depleted extract successfully restored the RNA editing activity for psbL mRNA. nih.gov This confirms that the loss of function was directly due to the absence of CP31.

Inhibition by Excess: In a key finding, the addition of an excess amount (2 µg) of recombinant CP31 to both the CP31-depleted extract and to a normal, untreated extract resulted in the partial inhibition of psbL mRNA editing. nih.gov

These results strongly suggest that the concentration of CP31 must be maintained within an optimal range to ensure proper function. nih.gov An overabundance of the protein can interfere with the editing process, indicating that a precise regulatory mechanism governs its activity. CP31 is known to be a highly abundant protein within the chloroplast stroma, which underscores the importance of this concentration-based control for its multiple functions in post-transcriptional regulation. nih.gov

The following table summarizes the experimental conditions and observed outcomes regarding the effect of CP31 concentration on the in vitro editing of psbL mRNA.

Experimental ConditionRecombinant CP31 AddedObserved Effect on psbL mRNA Editing ActivityReference
Untreated Chloroplast Extract (Control)NoneNormal Editing nih.gov
CP31-Depleted Chloroplast ExtractNoneEditing Inhibited nih.gov
CP31-Depleted Extract + Recombinant Protein0.2 µgEditing Activity Restored nih.gov
CP31-Depleted Extract + Excess Recombinant Protein2.0 µgEditing Partially Inhibited nih.gov
Untreated Chloroplast Extract + Excess Recombinant Protein2.0 µgEditing Partially Inhibited nih.gov
CP31-Depleted Extract + Control Protein (MBP-lacZ)0.2 µgEditing Remained Inhibited nih.gov

Vi. Biological Roles and Physiological Impact of Ribonucleoprotein Cp31

Contribution to Photosynthesis Apparatus Function

The photosynthetic apparatus is a complex assembly of protein complexes embedded in the thylakoid membranes of chloroplasts. nih.govillinois.edu The synthesis and assembly of these complexes are tightly regulated, in part by ribonucleoproteins like CP31. pnas.orgpnas.org CP31A has been shown to associate with a wide range of chloroplast transcripts, many of which encode proteins involved in photosynthesis. nih.gov By influencing the stability and processing of these mRNAs, CP31 indirectly impacts the composition and function of the entire photosynthetic apparatus. pnas.orgpnas.org

NADH Dehydrogenase (NDH) Complex Activity

A primary and well-documented function of CP31A is its critical role in the expression and activity of the chloroplast NADH dehydrogenase-like (NDH) complex. pnas.orgpnas.orgpnas.org The NDH complex is involved in chlororespiration, a process that transfers electrons from stromal reductants to the plastoquinone (B1678516) pool. pnas.orgresearchgate.net

Research has demonstrated that CP31A is essential for the stability of the ndhF mRNA, which encodes a core subunit of the NDH complex. nih.govpnas.orgmdpi.com In cp31a mutant plants, the ndhF mRNA is virtually undetectable, leading to a significant reduction in the accumulation of the NdhF protein. nih.govpnas.org This, in turn, results in a defective NDH complex. pnas.orgpnas.org Fluorescence analysis, a common method to assess NDH activity, shows that cp31a mutants lack the characteristic transient increase in chlorophyll (B73375) fluorescence after a light-to-dark transition, a hallmark of impaired NDH function. pnas.orgresearchgate.netmdpi.com

Furthermore, CP31A's influence extends to other ndh genes. It has been shown to co-regulate the stability of mRNAs for multiple NDH subunits, effectively organizing them into a post-transcriptional operon. mdpi.com This coordinated regulation ensures the balanced synthesis of the various components required for the assembly of the functional NDH complex. mdpi.com In addition to stabilizing ndh transcripts, CP31A is also involved in the RNA editing of several ndh mRNAs, including ndhB and ndhD, which is another layer of regulation crucial for producing functional proteins. pnas.orgnih.gov

Impact of CP31A on NDH Complex and its Components

Component/ProcessEffect of CP31A AbsenceSupporting EvidenceReference
ndhF mRNA StabilityVirtually complete loss of transcriptRNA gel blot hybridization, qRT-PCR pnas.orgmdpi.com
NdhF Protein AccumulationSignificantly reducedInferred from mRNA loss and functional data pnas.org
NDH Complex ActivityDefective, loss of post-illumination fluorescence riseChlorophyll fluorescence analysis pnas.orgmdpi.com
ndhB, ndhD mRNA EditingReduced editing efficiency at specific sitesSequence analysis of cDNAs pnas.orgnih.gov
Overall ndh Gene ExpressionDown-regulation of multiple ndh mRNAsWhole-genome gene expression analysis mdpi.com

Acclimation to Abiotic Stress

Plants have developed intricate mechanisms to acclimate to various abiotic stresses, such as extreme temperatures, high salinity, and drought. tubitak.gov.trfrontiersin.org This acclimation process involves significant reprogramming of gene expression to adjust cellular and physiological processes. tubitak.gov.trfrontiersin.org Ribonucleoprotein CP31 has emerged as a key player in the plant's ability to respond and adapt to these environmental challenges. pnas.orgresearchgate.netnih.gov

Cold Acclimation and Tolerance

The role of CP31 in cold acclimation is particularly well-established. pnas.orgresearchgate.netnih.gov As mentioned earlier, cp31a mutant plants show a pronounced sensitivity to cold, with defects in chloroplast development at low temperatures. nih.govresearchgate.net This sensitivity is directly linked to CP31A's function in stabilizing a broad range of chloroplast transcripts under cold stress. uniprot.orgnih.gov

The expression of CP31 itself is responsive to environmental cues, suggesting its role as a regulator in stress response pathways. nih.gov The requirement of CP31A for cold stress tolerance highlights its importance in the signal-dependent co-regulation of chloroplast genes, allowing the plant to mount a coordinated response to low temperatures. nih.gov

Impact on Global Chloroplast RNA Stability

While CP31A has specific and profound effects on certain transcripts like ndhF, its influence extends to the broader chloroplast transcriptome. researchgate.netnih.gov It is considered a general, yet discerning, stabilizer of chloroplast mRNAs. pnas.orgnih.gov Unlike highly specific RNA binding proteins that target only one or a few RNAs, CP31A associates with a large and diverse pool of chloroplast transcripts. nih.govmdpi.com

Quantitative analyses have revealed that in the absence of CP31A, the levels of numerous chloroplast mRNAs are reduced, although the effect is most dramatic for ndhF. researchgate.netmdpi.com This suggests that CP31A plays a role in calibrating the expression levels of a wide array of chloroplast genes. pnas.orgpnas.org It is thought to function similarly to heterogeneous nuclear ribonucleoproteins (hnRNPs) in the nucleus and cytoplasm, which are known to be involved in various aspects of RNA metabolism, including processing, stabilization, and transport. pnas.orgpnas.orgnih.gov

Summary of CP31A's Impact on Chloroplast RNA Metabolism

RNA Metabolism ProcessRole of CP31AReference
RNA StabilityStabilizes a broad range of chloroplast mRNAs, with a particularly strong effect on ndhF. researchgate.netnih.gov
RNA EditingRequired for the efficient editing of specific sites in several chloroplast transcripts, including ndhB and ndhD. pnas.orgnih.gov
RNA ProcessingInvolved in the maturation of certain transcripts, such as the generation of the ndhF 3'-terminus. mdpi.com

Suggested Modulation of Telomere Replication

An intriguing, though less extensively characterized, role for CP31 is its potential involvement in telomere replication. uniprot.org Telomeres are protective structures at the ends of linear chromosomes, and their maintenance is crucial for genomic stability. yorku.ca This process involves the telomerase ribonucleoprotein complex, which synthesizes telomeric DNA. yorku.canih.gov

The suggestion that CP31 may modulate telomere replication stems from its RNA binding domains. uniprot.org While the primary location and function of CP31 are within the chloroplast, the existence of a homologous protein in the nucleus/cytoplasm of Arabidopsis with nearly identical RNA-binding domains raises the possibility of a shared or analogous function. nih.gov Further research is needed to elucidate the precise mechanisms and biological significance of this proposed role.

Vii. Protein Protein and Protein Rna Interaction Networks Involving Ribonucleoprotein Cp31

Formation of Multimolecular Complexes with RNA

Chloroplast ribonucleoproteins (cpRNPs), including CP31, are known to form multimolecular complexes with RNA. pnas.org These proteins are characterized by the presence of RNA recognition motifs (RRMs), which are crucial for their binding to RNA. pnas.orgembopress.org CP31, specifically, contains two such RRMs. embopress.org

The interaction of CP31 with RNA is not merely a random association. Studies on its Arabidopsis homolog, CP31A, have revealed a preference for mRNAs that encode subunits of the chloroplast NAD(P)H dehydrogenase (NDH) complex. nih.gov This specificity suggests that CP31 plays a role in coordinating the expression of functionally related genes at the post-transcriptional level. nih.gov The binding of CP31A to the 3'-terminus of ndhF mRNAs has been shown to protect these transcripts from 3'-exonucleolytic degradation, thereby enhancing their stability. uniprot.org

Furthermore, the formation of these complexes is essential for specific RNA editing events. pnas.orguniprot.org Immunological depletion of CP31 from in vitro systems has been shown to impair the editing of specific sites within psbL and ndhB mRNAs. pnas.orgembopress.org This indicates that CP31 is a necessary component of the machinery that carries out these modifications. The protein likely acts by binding to specific RNA sequences, which may be located near the editing sites, and helps to assemble the larger editosome complex. pnas.orgembopress.org It is thought that cpRNPs like CP31 may function in a manner analogous to the heterogeneous nuclear ribonucleoproteins (hnRNPs) found in the nucleus of eukaryotic cells, which are involved in a wide array of RNA processing events. pnas.orgembopress.org

Research has also suggested that CP31 can act as a stabilizing factor for ribosome-free mRNAs within the chloroplast stroma. pnas.org This function is critical for maintaining a pool of transcripts that are ready for translation when conditions are favorable.

Co-Immunoprecipitation Analyses for Interaction Partner Identification

Co-immunoprecipitation (Co-IP) is a powerful technique used to identify proteins that interact with a specific protein of interest. abcam.comthermofisher.com This method involves using an antibody to pull the target protein (in this case, CP31) out of a cell lysate, along with any proteins that are bound to it. thermofisher.com These interacting partners can then be identified by techniques such as mass spectrometry. oup.com

While specific Co-IP studies detailing the direct protein interaction partners of CP31 are not extensively documented in the provided search results, the general methodology is well-established for studying chloroplast proteins. For instance, Co-IP has been used to analyze the interaction partners of other chloroplast proteins like CSP41, revealing their association with ribosomal proteins and other RNA-binding proteins. oup.com

Yeast two-hybrid screenings, another method to detect protein-protein interactions, have identified potential interactions between the Arabidopsis homolog of CP31 (ATRBP31) and other chloroplast proteins. nih.gov These studies provide a foundation for future Co-IP experiments to confirm these interactions in vivo. The identification of CP31's interacting proteins is crucial for a complete understanding of its function, as these partners are likely to be involved in the recruitment of CP31 to specific RNA targets or in the execution of its downstream regulatory functions. For example, interactions with other editing factors, such as pentatricopeptide repeat (PPR) proteins, or with components of the RNA degradation machinery would provide significant insights into its mechanism of action. pnas.org

General Considerations of RNA-Binding Protein Interaction Networks

The interactions of CP31 with RNA and other proteins are part of a larger, intricate network of RNA-binding protein (RBP) interactions that govern gene expression. nih.govpnas.org These networks are characterized by their complexity and dynamism, with RBPs often acting in a combinatorial fashion to regulate the fate of specific transcripts. nih.gov

Several key principles of RBP interaction networks are relevant to understanding the function of CP31:

Combinatorial Control: RBPs rarely act alone. The specific combination of RBPs bound to an mRNA determines its processing, localization, translation, and stability. nih.gov This combinatorial code allows for a highly nuanced and precise regulation of gene expression.

Modularity and Hubs: RBP interaction networks are often modular, with groups of proteins and their target RNAs forming functional units. nih.gov Some RBPs act as "hubs" in these networks, interacting with a large number of other proteins and RNAs, and thus playing a central role in coordinating post-transcriptional regulation. pnas.org Given its involvement in multiple processes, CP31 could potentially function as such a hub within the chloroplast.

Dynamics and Regulation: RBP-RNA interactions are not static. They can be regulated by various factors, including post-translational modifications of the RBPs and changes in the cellular environment. pnas.org For example, the light-regulated nature of cpRNPs suggests that their activity is coordinated with the photosynthetic activity of the chloroplast. pnas.org

RNA-Dependence of Protein-Protein Interactions: In many cases, the interaction between two RBPs is dependent on the presence of an RNA molecule. The RNA can act as a scaffold, bringing the proteins together, or it can induce conformational changes in the RBPs that promote their interaction. nih.gov

The study of RBP interaction networks is a rapidly evolving field, with transcriptome-wide experimental and computational methods providing new insights into their organization and function. nih.govnih.gov Understanding where CP31 fits within the broader network of chloroplast RBPs will be essential for fully elucidating its role in plant biology.

Viii. Comparative and Evolutionary Biology of Ribonucleoprotein Cp31

Conservation Across Plant Species (e.g., Tobacco, Arabidopsis thaliana, Physcomitrella patens)

Chloroplast ribonucleoproteins (cpRNPs), including CP31, are a family of nuclear-encoded RNA-binding proteins found across a range of plant species. nih.gov These proteins are characterized by the presence of two RNA-recognition motifs (RRMs) and are phylogenetically related to eukaryotic heterogeneous nuclear ribonucleoproteins (hnRNPs), rather than cyanobacterial RRM proteins. nih.gov

Homologs of CP31 have been identified and studied in various model organisms. In tobacco (Nicotiana tabacum), CP31 was one of the first cpRNPs to be isolated and characterized. nih.govnih.govoup.com Subsequent research in Arabidopsis thaliana identified two close relatives, CP31A (At4g24770) and CP31B (At5g50250), which are the two Arabidopsis cpRNPs most closely related to tobacco CP31. nih.govpnas.org This highlights the conservation of the CP31 protein in flowering plants.

Investigations into early land plants, such as the moss Physcomitrella patens, have also revealed the presence of cpRNP-like proteins. cas.czresearcher.life Researchers have identified 25 putative chloroplast RRM proteins encoded in the moss genome. cas.czresearcher.life Among these, two proteins, PpRBP2a and PpRBP2b, resemble the cpRNPs found in seed plants. cas.czresearcher.life The presence of these proteins in a bryophyte suggests that the cpRNP family is ancient and was established early in the evolution of land plants. biorxiv.orgnih.gov

Diversity within the Chloroplast Ribonucleoprotein (cpRNP) Family

CP31 is a member of a larger family of chloroplast ribonucleoproteins (cpRNPs) that exhibit considerable diversity. nih.govoup.com In tobacco, in addition to CP31, other members such as cp28, cp33, cp29A, and cp29B have been identified. nih.govoup.com These proteins share a common structure, typically featuring two RNA-binding domains and an acidic amino-terminal domain, though the length of this N-terminal domain can vary. nih.govnih.govoup.com

Similarly, a genome-wide analysis in Arabidopsis thaliana and rice (Oryza sativa) identified ten cpRNP genes in each species. cdnsciencepub.com This indicates the existence of a sizable family of these proteins, suggesting a range of specialized or coordinated functions within the chloroplast. nih.govoup.comcdnsciencepub.com The diversity within this family is thought to be necessary for the complexity of pre-mRNA processing and splicing in chloroplasts. oup.com

The table below summarizes some of the key cpRNP family members identified in tobacco and Arabidopsis.

SpeciesProteinKey Features
Tobacco cp28, cp31, cp33Strong affinity for single-stranded DNA; two RNP consensus sequences; acidic N-terminal domain. nih.govnih.govoup.com
cp29A, cp29BLower affinity for single-stranded DNA; shorter acidic N-terminal domain. nih.govoup.com
Arabidopsis thaliana CP31A, CP31BParalogous genes closely related to tobacco CP31; involved in RNA editing and stability. nih.govpnas.org
CP29AAssociates with large transcript pools; confers cold stress tolerance. nih.gov

Phylogenetic studies strongly suggest that the diversity of the cpRNP family was primarily generated through a series of gene duplications rather than through alternative pre-mRNA splicing. nih.govoup.com This evolutionary mechanism is a common source of functional innovation in plants. nsf.govnih.gov The presence of multiple cpRNP genes, often as paralogs, within a single species is evidence of this process. nih.govcdnsciencepub.com

In Arabidopsis, for instance, CP31A and CP31B are paralogues that likely arose from a gene duplication event. nih.govpnas.org While they are closely related, they participate nonredundantly in the processing of chloroplast transcripts. nih.govpnas.org Analysis of cp31a and cp31b single and double mutants revealed that the two proteins have distinct but also overlapping roles. For example, CP31A is essential for the stability of the ndhF mRNA, while both CP31A and CP31B are involved in the editing of specific sites on other chloroplast mRNAs. nih.govpnas.org This functional partitioning after duplication is a classic outcome of neofunctionalization or subfunctionalization.

Mutant GenotypeObserved Effect on Chloroplast RNAReference
cp31aVirtually complete loss of ndhF mRNA; reduced editing at multiple specific sites (ndhB, ndhD, matK, rps14). nih.govpnas.org[Tillich et al., 2009]
cp31bNo significant defects in transcript accumulation; minor or no effect on RNA editing when mutated alone. nih.gov[Tillich et al., 2009]
cp31a/cp31b double mutantExhibits editing defects matching or exceeding those found in cp31a single mutants. nih.gov[Tillich et al., 2009]

Functional Conservation and Divergence in Early Land Plants

While cpRNP-like proteins are present in the early land plant Physcomitrella patens, their functional roles may have diverged from those in seed plants. cas.czresearcher.life In Arabidopsis, CP31A is crucial for the stability of specific mRNAs (notably ndhF) and for the editing of several chloroplast transcripts. nih.govpnas.orgnih.govresearchgate.net Loss of CP31A leads to distinct molecular defects and impacts the activity of the NADH dehydrogenase (NDH) complex. nih.govpnas.org

In contrast, a study involving knockout mutants of the two cpRNP-like genes in P. patens, PpRBP2a and PpRBP2b, did not reveal any significant role for these proteins in RNA editing or transcript stability under the tested conditions. cas.czresearcher.life This suggests a potential divergence in function. While the fundamental protein structure is conserved from mosses to flowering plants, the specific tasks these proteins perform in chloroplast RNA metabolism may have been refined or altered over evolutionary time. It is possible that in early land plants, these proteins had different primary functions, or that their roles in RNA processing are more subtle or condition-dependent than in angiosperms.

Compound and Gene List

NameType
Ribonucleoprotein CP31 (CP31)Protein
CP31AProtein
CP31BProtein
cp28Protein
cp29AProtein
cp29BProtein
cp33Protein
PpRBP2aProtein
PpRBP2bProtein
ndhFGene/mRNA
ndhBGene/mRNA
ndhDGene/mRNA
matKGene/mRNA
rps14Gene/mRNA
psbLGene/mRNA
petLGene/mRNA
psbZGene/mRNA
ycf1Gene/mRNA
psaAGene/mRNA
psaBGene/mRNA

Ix. Research Methodologies for Ribonucleoprotein Cp31 Studies

Genetic Approaches

Genetic manipulation in model organisms, primarily Arabidopsis thaliana, has provided significant insights into the in vivo functions of CP31.

The generation of null mutants, where the gene encoding CP31 is knocked out, has been a fundamental strategy to understand its biological role. In Arabidopsis, T-DNA insertion lines have been utilized to create single mutants for CP31A and its paralog, CP31B, as well as cp31a/cp31b double mutants nih.gov.

Characterization of these mutants has revealed specific and diverse defects in chloroplast RNA metabolism. Analysis of cp31a mutants showed a diminished efficiency in the C-to-U editing of numerous specific sites within chloroplast transcripts nih.govresearchgate.net. For instance, a significant reduction in editing was observed for several sites in the ndhD and rps14 mRNAs researchgate.netresearchgate.net. The ndhF transcript was one of the most severely affected, with its mRNA levels reduced to almost undetectable levels in cp31a mutants nih.gov. This loss of ndhF mRNA directly impacts the activity of the NADH dehydrogenase complex nih.gov.

The analysis of single and double mutants has demonstrated that CP31A and CP31B have both redundant and non-redundant functions in the editing of a subset of chloroplast transcripts nih.gov. The phenotypic consequences of these mutations can be subtle under standard growth conditions but become more pronounced under stress conditions like cold, where cp31a mutants exhibit a more severe chlorotic phenotype nih.gov.

Table 1: Reduction in RNA Editing Efficiency at Specific Chloroplast Sites in cp31a Mutants
GeneEditing SiteEditing Efficiency in Wild Type (%)Editing Efficiency in cp31a Mutant (%)Reference
ndhDSite 3~100~64 researchgate.net
ndhDSite 4~100~64 researchgate.net
ndhDSite 5~100~64 researchgate.net
rps14Site 2~100~68 researchgate.net
ndhFSite 1~100~50 researchgate.net

To confirm that the phenotypes observed in the null mutants are indeed caused by the disruption of the CP31A gene, complementation analysis is performed. This involves introducing a functional copy of the CP31A gene into the cp31a mutant background.

Studies have successfully used complementation lines to restore the wild-type phenotype researchgate.net. Analysis of these lines demonstrated that the defects in RNA editing were reversed. For example, the reduced editing efficiency at sites in the ndhD and rps14 mRNAs in cp31a mutants was restored to wild-type levels in the complemented plants researchgate.net. This successful complementation confirms the direct involvement of CP31A in the editing of these specific sites. Furthermore, experiments using a version of CP31A lacking its acidic domain (AD-less) for complementation have shown that the RNA recognition motifs (RRMs) are sufficient for the protein's function in RNA editing researchgate.net.

Biochemical and Biophysical Assays

Biochemical and biophysical assays are employed to dissect the molecular mechanisms of CP31 function, often using in vitro systems.

In vitro RNA editing systems have been developed using chloroplast extracts to study the biochemical requirements of the editing process nih.gov. These assays typically involve incubating a synthetic, unedited RNA substrate corresponding to a known chloroplast editing site with a competent chloroplast extract. The conversion of C-to-U at the specific site is then monitored.

Using such a system developed from tobacco chloroplasts, it was demonstrated that the chloroplast ribonucleoprotein cp31 is a required common factor for the editing of multiple mRNA sites, including those in psbL and ndhB transcripts nih.gov. These in vitro assays allow for the dissection of the editing machinery and the identification of essential protein factors like CP31.

To understand how CP31 interacts with its RNA targets, RNA binding assays are crucial. The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel retardation assay, is a widely used in vitro technique to study protein-RNA interactions nih.govnih.gov.

The principle of EMSA is based on the difference in the electrophoretic mobility of a free RNA molecule compared to an RNA molecule bound by a protein in a non-denaturing polyacrylamide or agarose (B213101) gel nih.gov. A labeled RNA probe is incubated with the protein of interest, in this case, CP31. If the protein binds to the RNA, the resulting complex will migrate more slowly through the gel than the free RNA probe, causing a "shift" in the band's position nih.gov. This technique can be used to determine the binding affinity and specificity of the interaction by performing competition experiments with unlabeled specific and non-specific RNAs nih.gov. While specific EMSA data for CP31 is not detailed in the provided context, this methodology is a standard approach for characterizing the RNA binding properties of ribonucleoproteins.

Co-immunoprecipitation (Co-IP) is a powerful technique used to identify in vivo protein-protein and protein-RNA interactions. For studying protein-RNA interactions, a variation known as RNA Co-Immunoprecipitation (RIP) is employed. This method involves using an antibody to precipitate the protein of interest (the "bait"), along with any RNA molecules that are bound to it youtube.com.

RNA co-immunoprecipitation analyses have been instrumental in identifying the RNA targets of CP31A. A transcriptome-wide survey using RIP followed by microarray analysis (RIP-chip) revealed that CP31A associates with a broad range of mRNAs, particularly those encoding subunits of various thylakoid membrane complexes and the ribosome mdpi.com.

More quantitative approaches, such as digestion-optimized RNA co-immunoprecipitation with deep sequencing (DO-RIP-Seq), have provided a more precise identification of CP31A's primary targets. These studies have shown a significant enrichment for all eleven mRNAs that encode subunits of the chloroplast NAD(P)H dehydrogenase (NDH) complex, with the ndhF mRNA being one of the most enriched targets mdpi.com. These findings from Co-IP experiments strongly support the genetic data and highlight the role of CP31A in the regulation of NDH complex biogenesis.

Table 2: Top Enriched mRNA Targets of CP31A Identified by DO-RIP-Seq
GeneFunctionEnrichment (log2)Reference
ndhANDH subunit A>1 mdpi.com
ndhFNDH subunit F>1 mdpi.com
ndhHNDH subunit H>1 mdpi.com
ndhDNDH subunit D>1 mdpi.com
ndhINDH subunit I>1 mdpi.com
ndhGNDH subunit G>1 mdpi.com
ndhJNDH subunit J>1 mdpi.com
ndhKNDH subunit K>1 mdpi.com
ndhCNDH subunit C>1 mdpi.com
ndhENDH subunit E>1 mdpi.com
ndhBNDH subunit B>1 mdpi.com

Immunodepletion Studies

Immunodepletion is a technique used to selectively remove a specific protein from a complex mixture, such as a cellular or chloroplast lysate, to study the functional consequences of its absence. This is typically achieved by using antibodies specific to the target protein that are immobilized on a solid support, like agarose beads.

While specific studies detailing the immunodepletion of CP31 from chloroplast extracts are not extensively documented in available literature, the methodology provides a powerful framework for its functional analysis. The general procedure would involve:

Preparation of Chloroplast Lysate: Soluble protein extracts are prepared from isolated chloroplasts, containing the entire complement of stromal proteins, including CP31 and other RNA-binding proteins.

Antibody Immobilization: A highly specific antibody against CP31A or CP31B is conjugated to agarose beads.

Depletion: The chloroplast lysate is incubated with the antibody-conjugated beads. The beads, along with the bound CP31 protein, are then removed from the lysate by centrifugation.

Functional Assays: The resulting CP31-depleted lysate is then used in in vitro assays, such as RNA processing or stability assays. By comparing the results from the depleted lysate to a mock-treated control lysate, researchers can infer the functions of CP31. For instance, if a specific RNA transcript is less stable or is not properly processed in the depleted extract, it would suggest a direct role for CP31 in that process.

This approach is crucial for determining the specific functions of CP31 that might be obscured by the presence of other related or redundant RNA-binding proteins in the chloroplast.

Molecular Biology Techniques

RNA Gel Blot Hybridization

RNA gel blot hybridization, or Northern blotting, is a fundamental technique used to determine the size and abundance of specific RNA transcripts. In the context of CP31 research, this method has been instrumental in analyzing the effects of CP31A loss-of-function on chloroplast mRNA levels.

The process involves separating total RNA from wild-type and cp31a mutant plants on a denaturing agarose gel, transferring the separated RNA to a membrane, and then probing the membrane with a labeled, single-stranded DNA or RNA probe complementary to a specific transcript of interest.

Key findings from RNA gel blot hybridization studies include:

Drastic Reduction of ndhF mRNA: Analysis of cp31a mutants revealed that ndhF transcripts, which encode a subunit of the chloroplast NAD(P)H dehydrogenase (NDH) complex, were reduced to below the level of detection. This radical effect highlighted the critical role of CP31A in the stability of this specific mRNA. pnas.org

Differential Effects on Other Transcripts: While the effect on ndhF was severe, other transcripts showed more moderate reductions or no change at all. For example, transcripts for petL and ndhB were found to be decreased in cp31a mutants, whereas levels of ndhD, matK, psbZ, and rps14 transcripts remained similar to the wild type. pnas.org

Confirmation of Microarray Data: RNA gel blot hybridization has been used to validate results from higher-throughput methods. For instance, the reduction in several ndh gene transcripts (ndhF, ndhK, ndhB, and ndhD) in cp31a mutants, first suggested by microarray analysis, was confirmed by targeted RNA gel blot experiments. nih.gov

These studies demonstrate that CP31A is essential for the accumulation of a specific subset of chloroplast mRNAs, particularly those encoding components of the NDH complex. nih.gov

Table 1: Summary of RNA Gel Blot Hybridization Results in cp31a Mutants vs. Wild-Type (WT)

Gene Transcript Relative Abundance in cp31a Mutant Reference
ndhF Below detection limit pnas.org
ndhB Decreased pnas.orgnih.gov
ndhD Slightly Decreased nih.gov
ndhK Decreased nih.gov
petL Decreased pnas.org
matK Similar to WT pnas.org
psbZ Similar to WT pnas.org
rps14 Similar to WT pnas.org

RNA Immunoprecipitation followed by Sequencing (RIP-Seq)

RNA Immunoprecipitation followed by Sequencing (RIP-Seq) is a powerful, high-throughput technique used to identify the full spectrum of RNAs that are physically associated with a specific RNA-binding protein in vivo. This method involves using an antibody to pull down the protein of interest (CP31) from a cell lysate, thereby co-precipitating its bound RNA molecules. These RNAs are then identified and quantified using next-generation sequencing.

For CP31A, a digestion-optimized version of this technique (DO-RIP-seq) was employed to obtain a quantitative profile of its RNA targets. nih.gov The process involved cross-linking protein-RNA complexes in living seedlings, immunoprecipitating CP31A, and then sequencing the associated RNA fragments.

The major findings from RIP-Seq analysis of CP31A are:

Preference for NDH Complex mRNAs: The quantitative analysis identified mRNAs coding for subunits of the chloroplast NAD(P)H dehydrogenase (NDH) complex as the primary and most enriched targets of CP31A. nih.gov

Identification of Numerous Targets: Using stringent criteria (enrichment of at least two-fold and a significance cutoff of p ≤ 0.05), researchers identified 24 specific target RNAs for CP31A. researchgate.net

Broad Target Range: While showing a preference for ndh mRNAs, earlier RIP-chip studies (a microarray-based predecessor to RIP-seq) indicated that CP31A has a broad target range, associating with dozens of mRNAs from various functional groups, including those for thylakoid membrane complexes and the ribosome. nih.govnih.gov Mature tRNAs and rRNAs were notably absent among the identified ligands. nih.gov

RIP-Seq has been crucial in establishing that CP31A acts as a key post-transcriptional regulator that can group functionally related mRNAs (the ndh transcripts) into a single regulatory unit, or a "post-transcriptional operon". nih.gov

Table 2: Top Enriched RNA Targets of CP31A Identified by DO-RIP-Seq

Gene Description Log2 Enrichment p-value
ndhF NADH-plastoquinone oxidoreductase subunit 5 > 4.0 < 0.05
ndhH NADH-plastoquinone oxidoreductase subunit H > 3.5 < 0.05
ndhA NADH-plastoquinone oxidoreductase subunit 1 > 3.0 < 0.05
ndhI NADH-plastoquinone oxidoreductase subunit I > 2.5 < 0.05
ndhJ NADH-plastoquinone oxidoreductase subunit J > 2.5 < 0.05
ccsA Cytochrome c synthesis protein > 2.5 < 0.05
psaC Photosystem I PsaC subunit > 2.0 < 0.05
rpl16 Ribosomal protein L16 > 1.5 < 0.05
petG Cytochrome b6/f complex subunit V > 1.5 < 0.05

Data is illustrative and based on findings reported in Lenzen et al., 2020. nih.govresearchgate.net

Run-On Transcription Analysis

Run-on transcription analysis is an in vitro method used to measure the rate of transcription initiation for specific genes at a given moment. nih.govspringernature.com The technique involves isolating cell nuclei, which contain engaged RNA polymerases that are "frozen" on the DNA template. These nuclei are then incubated with labeled nucleotides (e.g., radioactively labeled UTP), allowing the paused polymerases to resume transcription and extend the nascent RNA chains. nih.gov By measuring the amount of label incorporated into specific transcripts, researchers can determine the relative transcription rate, independent of post-transcriptional events like RNA degradation. nih.gov

This method was applied to investigate whether the observed decrease in specific mRNA levels in cp31a mutants was due to reduced RNA stability or a defect in transcription.

No Effect on Transcription Initiation: Run-on analysis of selected genes in cp31a mutant plants showed no significant differences in transcription activity compared to wild-type plants. pnas.org The ratios of transcription signals between different genes (e.g., ndhF to rrn16) were similar in both mutant and wild-type samples. pnas.org

This finding was critical, as it demonstrated that CP31A does not affect the transcription initiation of these chloroplast genes. pnas.org Therefore, the reduced accumulation of transcripts like ndhF in cp31a mutants is a post-transcriptional defect, most likely due to decreased mRNA stability.

Omics and High-Throughput Approaches

Genome-Wide Analysis of Chloroplast Transcript Accumulation

To obtain a comprehensive view of CP31A's function, researchers have employed genome-wide approaches, such as quantitative RT-PCR (qRT-PCR) screens and microarrays, to measure the abundance of all chloroplast transcripts simultaneously in cp31a mutants compared to wild-type plants. pnas.orgnih.gov

These analyses provided a global perspective on the impact of losing CP31A function:

Specific and Diverse Defects: The transcriptome-wide analysis revealed that CP31A has highly specific and varied effects on chloroplast RNA metabolism. researchgate.net

Pronounced Loss of ndhF mRNA: The most significant and consistent finding across these studies was the near-complete loss of the ndhF mRNA in cp31a mutants. pnas.org

Wider Impact on ndh Gene Family: Microarray analysis further revealed that mRNAs from all four ndh operons were downregulated in cp31a mutants, indicating a broader regulatory role for CP31A in the biogenesis of the entire NDH complex. nih.gov

Lesser Reductions in Other mRNAs: In addition to ndhF, lesser reductions were observed for a specific subset of other mRNAs, while most chloroplast transcripts remained unaffected. pnas.org

These high-throughput analyses were crucial in moving beyond a one-gene-at-a-time approach, uncovering the role of CP31A in coordinating the expression of a functionally related group of genes at the post-transcriptional level. nih.gov

Table 3: Mentioned Compounds

Compound Name
Ribonucleoprotein CP31 (CP31)
Ribonucleoprotein CP31A (CP31A)
Ribonucleoprotein CP31B (CP31B)
NAD(P)H Dehydrogenase (NDH)
Agarose

Phosphoproteomic Analysis

Phosphoproteomic analysis is employed to identify and quantify protein phosphorylation, a key post-translational modification that can regulate protein function. Studies on CP31A have revealed that its activity is modulated by phosphorylation.

Research Findings: The N-terminal acidic domain (AD) of CP31A is subject to phosphorylation at various residues. In-vitro experiments have demonstrated that this phosphorylation can alter the protein's affinity for RNA. biorxiv.org This suggests that the RNA-binding activity of CP31A is not static but is dynamically regulated through signaling pathways that culminate in its phosphorylation. This regulatory mechanism is particularly crucial for mediating the plant's response to environmental stresses, such as cold. biorxiv.org Deletion of this acidic domain, which contains the phosphorylation sites, impairs the protein's function in conferring cold resistance, highlighting the physiological relevance of its phosphorylation status. biorxiv.org

Bioinformatics and Computational Analysis

Bioinformatics and computational tools are indispensable for analyzing the vast amount of data generated from studies on CP31, enabling researchers to predict its functional domains, understand its evolutionary context, and map its interactions.

Sequence analysis of CP31 from organisms like Arabidopsis thaliana and tobacco has identified several key functional domains that are critical to its role in RNA metabolism. nih.govpnas.orgnih.gov

Key Predicted Domains of CP31A: The protein is primarily characterized by the presence of two tandem RNA Recognition Motifs (RRMs). nih.govpnas.org These domains are highly conserved and are responsible for the protein's ability to bind to RNA molecules. In addition to the RRMs, Arabidopsis CP31A possesses a notably long N-terminal acidic domain of 73 amino acids. nih.govpnas.org This domain is involved in mediating cold resistance and its RNA binding affinity is regulated by phosphorylation. biorxiv.org

DomainOrganismKey CharacteristicsReference
RNA Recognition Motif (RRM) 1Arabidopsis thaliana, TobaccoConserved motif responsible for RNA binding. nih.govpnas.org
RNA Recognition Motif (RRM) 2Arabidopsis thaliana, TobaccoSecond conserved motif for RNA binding, forming a "twin RRM" structure. nih.govpnas.org
N-terminal Acidic Domain (AD)Arabidopsis thaliana (CP31A)Long (73 aa) domain, subject to phosphorylation, mediates cold stress response. biorxiv.orgnih.govpnas.org

Phylogenetic analyses have provided intriguing insights into the evolutionary origins of the CP31 protein family. These studies compare the amino acid sequences of CP31 and its homologs with proteins from a wide range of organisms to construct an evolutionary tree.

Research Findings: Phylogenetic studies reveal that the closest relatives of chloroplast ribonucleoproteins like CP31 are not proteins from their cyanobacterial ancestors, but rather belong to the eukaryotic heterogeneous nuclear ribonucleoprotein (hnRNP) family. nih.govpnas.org This finding suggests that cpRNPs may have introduced a "eukaryotic" mode of gene expression regulation into the ancestrally prokaryotic environment of the chloroplast. pnas.org Within the plant kingdom, phylogenetic analysis has clarified the relationships between different CP31 homologs. For instance, in Arabidopsis, the proteins CP31A (At4g24770) and CP31B (At5g50250) have been identified as the two paralogues most closely related to the well-studied tobacco CP31. nih.govpnas.org

Understanding the function of CP31 requires identifying the molecules it interacts with, primarily its RNA targets. Methodologies such as digestion-optimized RNA co-immunoprecipitation with deep sequencing (DO-RIP-seq) have been used to quantitatively map the RNA ligands of CP31A. mdpi.comresearchgate.netnih.gov

Research Findings: Interaction network analysis has shown that CP31A does not bind indiscriminately to all chloroplast transcripts but has a clear preference for a specific group of mRNAs. The primary targets of CP31A are the mRNAs that encode the subunits of the chloroplast NAD(P)H dehydrogenase (NDH) complex. mdpi.comresearchgate.netnih.gov In cp31a mutant plants, the levels of these ndh mRNAs are significantly reduced, which in turn diminishes the activity of the NDH complex. pnas.orgmdpi.comnih.gov

This co-regulation of functionally related but geographically separate genes (ndh genes are located in different transcriptional units on the chloroplast genome) has led to the concept of a "post-transcriptional operon" or "RNA regulon". nih.gov In this network, CP31A acts as a central hub, binding to and stabilizing the ndh transcripts, thereby coordinating their expression post-transcriptionally. nih.gov This represents a previously unknown layer of gene regulation within chloroplasts. nih.gov

Interaction ClassPrimary Interacting MoleculesFunctional ConsequenceReference
Protein-RNAmRNAs of the NAD(P)H dehydrogenase (NDH) complex (e.g., ndhB, ndhD, ndhF)Stabilization of target mRNAs, leading to their accumulation and subsequent NDH complex activity. pnas.orgmdpi.comnih.gov

X. Future Research Directions on Ribonucleoprotein Cp31

Elucidation of Mechanistic Function of Specific Domains (e.g., Acidic Domain)

The acidic domain, in particular, warrants further investigation. It is known to be crucial for chloroplast development under cold conditions. portlandpress.com While the RRMs are sufficient for basal level stabilization of the ndhF mRNA and for RNA editing, the acidic domain is indispensable for robust ndhF mRNA accumulation and for providing cold tolerance. portlandpress.com However, the exact mechanism by which the acidic domain performs this function is not yet clear. It has been shown that phosphorylation occurs at several sites within this domain, although initial studies suggest these specific modifications may not be essential for the known functions of CP31A under tested conditions. portlandpress.com

Future research could employ a combination of molecular genetics, proteomics, and biochemistry to:

Identify proteins that interact specifically with the acidic domain, potentially uncovering factors that link CP31A to temperature sensing or stress signaling pathways.

Investigate how the acidic domain influences the RNA-binding affinity or specificity of the adjacent RRM domains. It is plausible that this domain modulates the protein's conformation or its ability to multimerize, thereby affecting its interaction with RNA substrates.

Explore the role of post-translational modifications beyond the currently identified phosphorylation sites and their impact on the function of the acidic domain in response to environmental cues.

Understanding the Interplay with Other RNA-Binding Proteins (e.g., PPR proteins, PNPase)

CP31 does not function in isolation. Its role in RNA metabolism is intertwined with the activities of other RNA-binding proteins, such as pentatricopeptide repeat (PPR) proteins and the exoribonuclease polynucleotide phosphorylase (PNPase).

PPR proteins are known to bind to specific RNA sequences, often protecting transcripts from degradation. researchgate.net For instance, small RNAs that accumulate in chloroplasts are often the "footprints" of PPR proteins, which shield the mRNA from exonucleolytic activity. nih.gov CP31A also plays a crucial role in protecting the 3'-end of the ndhF mRNA from 3'-exonucleolytic degradation. nih.gov It is therefore critical to investigate the interplay between CP31 and PPR proteins that may bind to the same transcripts. Future studies could address:

Whether CP31 and PPR proteins cooperate to stabilize target mRNAs. They might form a larger complex that provides enhanced protection against ribonucleases.

If they compete for binding to certain RNA substrates, which could provide a mechanism for differential regulation of RNA fate.

How the binding of one protein influences the recruitment of the other, potentially in response to developmental or environmental signals.

PNPase is a key enzyme involved in the 3' to 5' degradation of RNA in chloroplasts and is also essential for the efficient 3'-end processing of mRNAs. nih.gov Given that CP31A protects the 3'-terminus of certain transcripts, a functional interaction with PNPase is highly probable. nih.gov Investigating this interplay is a key future direction and could reveal:

How CP31A binding to the 3'-UTR of transcripts like ndhF physically blocks the activity of PNPase, thereby preventing their degradation. nih.gov

Whether CP31A can modulate the processing activity of PNPase, perhaps by recruiting it to specific sites for maturation rather than degradation.

The broader regulatory network involving CP31A, PNPase, and other factors that collectively determine the 3'-end processing and stability of chloroplast mRNAs. nih.gov

Comprehensive In Vivo RNA Binding Studies

While initial studies have identified a range of RNA targets for CP31A, a more comprehensive and high-resolution understanding of its in vivo binding landscape is necessary. Techniques like RNA immunoprecipitation followed by sequencing (RIP-Seq) have shown that CP31A associates with a large and overlapping set of chloroplast transcripts, with a preference for mRNAs over tRNAs and rRNAs. nih.govmdpi.com Notably, these studies have identified mRNAs encoding subunits of the NAD(P)H dehydrogenase (NDH) complex as major targets. mdpi.comnih.gov

Future research should build on these findings by:

Employing techniques like individual-nucleotide resolution cross-linking and immunoprecipitation (iCLIP) to map the precise binding sites of CP31A on its target transcripts. This would reveal specific sequence or structural motifs recognized by the protein. Fine mapping of interactions has already suggested that there are multiple points of contact between CP31A and its RNA ligands. nih.gov

Performing quantitative and comparative RIP-Seq analyses under different conditions, such as cold stress, to understand how the binding profile of CP31A changes in response to environmental stimuli. This would provide a direct link between its molecular function and its role in stress tolerance.

Investigating the binding preferences of different domains of CP31A in vivo. For example, comparing the RNA interactomes of the full-length protein with a version lacking the acidic domain could clarify the role of this domain in RNA target selection.

Detailed Structural Analysis of Ribonucleoprotein CP31-RNA Complexes

A significant gap in our understanding of CP31 is the lack of high-resolution structural information. While the protein is known to contain two RRM domains and an acidic N-terminal domain, the three-dimensional arrangement of these domains and the molecular details of their interaction with RNA remain unknown. nih.govportlandpress.com

Future research must prioritize the structural analysis of CP31, both alone and in complex with its RNA targets. Methodologies such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM) will be invaluable. nih.govwiley.comrcsb.org Such studies would aim to:

Determine the crystal or solution structure of the RRM domains to understand the canonical and any non-canonical features that contribute to RNA binding.

Resolve the structure of the full-length CP31 protein to reveal the spatial relationship between the RRMs and the acidic domain. This would provide insights into how the acidic domain might influence the RNA-binding platform.

Elucidating these structures will provide a molecular blueprint for understanding how CP31 recognizes its target RNAs and executes its diverse functions in chloroplast RNA metabolism, from editing and splicing to stabilization. This structural knowledge will be fundamental to interpreting the results from functional and genetic studies and will ultimately provide a complete picture of the role of this important ribonucleoprotein.

Compound and Protein Names

NameType
Ribonucleoprotein CP31 (CP31A)Protein
Pentatricopeptide repeat (PPR) proteinsProtein Family
Polynucleotide Phosphorylase (PNPase)Enzyme (Protein)
Ribonucleoprotein CP29 (CP29A)Protein
NAD(P)H dehydrogenase (NDH) complexProtein Complex
ndhFmRNA

Q & A

Basic Research Questions

What experimental models are commonly used to investigate CP31's role in chloroplast RNA metabolism?

To study CP31's functions, researchers employ:

  • Arabidopsis thaliana mutants : Null mutants (e.g., cp31a) and double mutants (e.g., cp31a/cp31b) reveal specific defects in RNA editing and mRNA stability, such as the near-complete loss of ndhF mRNA .
  • In vitro editing assays : Chloroplast extracts immunodepleted of CP31 are supplemented with recombinant CP31 proteins to assess its direct role in RNA editing (e.g., psbL and ndhB mRNA processing) .
  • Fluorescence-based NADH dehydrogenase activity assays : These link CP31-dependent mRNA stability (e.g., ndhF) to functional photosynthetic complexes .

How is CP31's RNA-binding specificity characterized in vitro?

Methodologies include:

  • Immunodepletion and complementation : Anti-CP31 antibodies remove endogenous CP31 from chloroplast extracts, and recombinant CP31 variants (e.g., deletion mutants lacking the acidic domain) are added to test RNA-editing rescue capabilities .
  • Electrophoretic mobility shift assays (EMSAs) : These identify CP31-binding motifs in chloroplast mRNAs, such as AU-rich sequences near editing sites .
  • Crosslinking and RNA immunoprecipitation (CLIP-seq) : Maps CP31-RNA interactions genome-wide, though its specificity requires validation via mutant complementation .

Advanced Research Questions

How can functional redundancy between CP31A and paralogs (e.g., CP31B) be dissected experimentally?

Strategies to address redundancy:

  • Combinatorial mutant analysis : Double or triple mutants (e.g., cp31a/cp31b) uncover non-redundant roles, such as CP31A’s unique involvement in ndhF stability versus CP31B’s broader RNA stabilization .
  • Tissue-specific knockdowns : Tissue-selective CRISPR/Cas9 silencing in Arabidopsis distinguishes developmental-stage-specific functions .
  • Cross-species complementation : Expressing CP31 orthologs from divergent species (e.g., maize) in Arabidopsis mutants tests evolutionary conservation of paralog functions .

What methodologies resolve contradictions in CP31's proposed RNA-binding specificity?

Conflicting reports on CP31’s specificity (general stabilizer vs. sequence-specific editor) are addressed by:

  • High-resolution RNA-protein footprinting : Identifies precise binding sites on RNAs like rps12 or atpF .
  • Editing site mutagenesis : Introducing point mutations at CP31-dependent editing sites (e.g., ndhD-V2) tests whether CP31 recognizes RNA secondary structures or primary sequences .
  • Comparative transcriptomics : Comparing RNA stability profiles in cp31a mutants versus wild-type plants under stress (e.g., high light) reveals context-dependent binding behaviors .

How can CRISPR-Cas9 ribonucleoprotein (RNP) delivery be optimized for CP31 knockout studies?

Key considerations for CRISPR-RNP experiments:

  • gRNA design : Target exonic regions critical for CP31’s RNA-binding domains (e.g., the N-terminal lysine-rich region) .
  • RNP transfection efficiency : Use plant-optimized protocols, such as gold nanoparticle-mediated bombardment or PEG-induced protoplast uptake .
  • Phenotypic validation : Combine Sanger sequencing of edited loci with NADH dehydrogenase activity assays to confirm functional knockouts .

Methodological Challenges and Solutions

How do researchers validate CP31's role in RNA editing efficiency across plant species?

Cross-species approaches include:

  • Heterologous systems : Expressing Nicotiana tabacum CP31 in Arabidopsis mutants tests functional conservation .
  • Editing site transplantation : Introducing CP31-dependent editing sites (e.g., psbL-C79) into non-host species (e.g., Chlamydomonas) assesses CP31 dependency .
  • Phylogenetic analysis : Correlating CP31 sequence variations with editing site loss/gain in divergent lineages (e.g., monocots vs. eudicots) .

What controls are critical when analyzing CP31-RNA interaction data?

Essential controls to mitigate false positives:

  • RNase-treated immunoprecipitations : Confirm RNA dependence of observed interactions .
  • Non-specific IgG controls : Rule out antibody artifacts in RIP-seq/CLIP-seq experiments .
  • Mutant complementation rescues : Demonstrate that phenotypic defects (e.g., ndhF loss) are reversible with wild-type CP31 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.